3-(2-pyridinyl)-4(3H)-quinazolinone
Description
4(3H)-Quinazolinone is a nitrogen-containing heterocyclic scaffold first synthesized in 1895 via the Niementowski reaction . The derivative 3-(2-pyridinyl)-4(3H)-quinazolinone features a pyridinyl substituent at position 3 of the quinazolinone core.
Properties
Molecular Formula |
C13H9N3O |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-9-16(13)12-7-3-4-8-14-12/h1-9H |
InChI Key |
IDTVSIRWEVWAFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Synthesis: Typically prepared via cyclization reactions involving anthranilic acid derivatives and pyridine-containing precursors, as outlined in general quinazolinone synthetic protocols .
- Biological Relevance: Quinazolinones exhibit diverse activities, including antiviral, antifungal, and anticancer effects. The pyridinyl substitution in this compound may enhance interactions with enzymes or receptors, as seen in docking studies with Paraplegin protein .
Comparison with Similar Quinazolinone Derivatives
Quinazolinone derivatives vary in substituent patterns, which critically influence their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Quinazolinone Derivatives
Pharmacokinetic and Metabolic Differences
- Methaqualone : Undergoes hepatic epoxidation and hydroxylation, producing dihydrodiol metabolites in humans .
- UR-9825 : Short half-life in mice (1 hour) but prolonged activity in rats (6 hours) due to species-dependent metabolic stability .
- Phenolic Derivatives: High solubility improves antioxidant efficacy in vitro but may limit bioavailability in vivo .
Antiviral Activity
- 3-(Substituted-benzalamino)-4(3H)-quinazolinones (e.g., III-31) inhibit tobacco mosaic virus (TMV) by upregulating PR-1a and PR-5 proteins, enhancing host defense enzymes .
Antifungal Development
Drug Design Insights
- Docking studies reveal that this compound and 3-(2-carboxyphenyl)-4(3H)-quinazolinone stabilize Paraplegin’s inactive conformation, offering a template for coronary disease therapeutics .
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